molecular formula C40H44KN7O7S2 B1193668 Sulfo-Cyanine3 tetrazine

Sulfo-Cyanine3 tetrazine

Cat. No. B1193668
M. Wt: 838.05
InChI Key: MOTFTOHZJPRDSY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazine - trans-cyclooctene ligation is among the fastest bioconjugation reactions known to date. This water soluble sulfo-Cyanine3 derivative contains methyltetrazine moiety for the coupling with trans-cyclooctenes. Methyltetrazines possess optimal stability at physiological pH, while maintaining extremely high reactivity towards cyclooctenes. The fluorophore is bright, photostable, and is also very well visible with naked eye.

Scientific Research Applications

Bioorthogonal Reactions for Drug Release

Sulfo-Cyanine3 tetrazine plays a significant role in the bioorthogonal release of drugs, such as sulfonamides. Shao et al. (2018) discuss a bioorthogonal reaction using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC), demonstrating efficient sulfonamide release. This reaction is notable for its high second-order rate constant, stability under physiological conditions, and mutual orthogonality with benzonorbornadiene-tetrazine cycloaddition pairs, allowing for selective and simultaneous liberation of sulfonamide and primary amine drugs (Shao et al., 2018).

Tetrazine in Inverse Electron Demand Diels-Alder Reactions

Hamasaki et al. (2006) explored the role of 1,2,4,5-tetrazines, including compounds similar to Sulfo-Cyanine3 tetrazine, in inverse electron demand Diels-Alder reactions. Their work revealed the enhanced reactivity and regioselectivity of these tetrazines, highlighting their potential in creating new cycloadducts with a variety of dienophiles, thus extending their utility in synthetic chemistry (Hamasaki, Ducray, & Boger, 2006).

Super-Resolution Imaging Applications

Knorr et al. (2018) report on the synthesis and application of tetrazine-quenched cyanine probes, including Sulfo-Cyanine3 tetrazine, for no-wash super-resolution imaging. These probes are valuable for their ability to increase fluorescence intensity upon bioorthogonal labeling reactions, enabling their use in STED-based super-resolution imaging of biological structures like cytoskeletal proteins (Knorr et al., 2018).

Catalysis of Tetrazine Synthesis

Yang et al. (2012) describe a method for catalyzing the formation of 1,2,4,5-tetrazines directly from nitriles, which is relevant to the synthesis of Sulfo-Cyanine3 tetrazine. This method, using Lewis acid transition metal catalysts, notably nickel and zinc salts, allows for the convenient preparation of symmetric and asymmetric tetrazines, enhancing their accessibility and application in bioorthogonal conjugations (Yang et al., 2012).

properties

Product Name

Sulfo-Cyanine3 tetrazine

Molecular Formula

C40H44KN7O7S2

Molecular Weight

838.05

IUPAC Name

Potassium (E)-2-[(E)-3-{3,3-Dimethyl-1-[6-({[p-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino)-6-oxohexyl]-5-(oxysulfonyl)-3H-indol-2-yl}-2-propenylidene]-1-methyl-3,3-dimethyl-5-indolinesulfonate

InChI

InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1

InChI Key

MOTFTOHZJPRDSY-UHFFFAOYSA-M

SMILES

CC(C1=CC(S(=O)(O[K])=O)=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(NCC4=CC=C(C5=NN=C(C)N=N5)C=C4)=O)C6=CC=C(S(=O)([O-])=O)C=C6C3(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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